molecular formula C15H13F3N4O2 B2990614 (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034556-99-3

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2990614
CAS RN: 2034556-99-3
M. Wt: 338.29
InChI Key: INXXVHJKFGZWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, as well as the trifluoromethyl group . The spatial configuration of the atoms in the molecule could have significant effects on its properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and pyrrolidine rings, as well as the trifluoromethyl group, could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific molecular structure .

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound PF-00734200, which shares structural similarity with the chemical of interest, was examined for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The study found that PF-00734200 is eliminated through both metabolism and renal clearance, highlighting its potential application in medicinal chemistry, particularly in the context of type 2 diabetes treatment (Sharma et al., 2012).

Synthesis of Novel Compounds

A procedure for synthesizing novel fused chromone–pyrimidine hybrids was described, showcasing the versatility and potential of pyrimidine derivatives in the development of new chemical entities with possible therapeutic applications (Sambaiah et al., 2017).

Structural Analysis

The crystal and molecular structure of a related compound, illustrating the importance of such studies in understanding the interaction mechanisms and designing drugs with improved efficacy and safety profiles (Lakshminarayana et al., 2009).

Development of Drug Formulations

Research into the development of a precipitation-resistant solution formulation aimed at increasing in vivo exposure of a poorly water-soluble compound demonstrates the relevance of chemical modifications for enhancing drug delivery and effectiveness (Burton et al., 2012).

Antimicrobial and Antiproliferative Activities

Novel pyrazole derivatives with pyrimidine components were synthesized and evaluated for their antimicrobial and anticancer activities, underlining the compound's potential utility in the development of new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were designed as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, it could potentially cause skin or eye irritation, or respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed and studied as a potential drug .

properties

IUPAC Name

(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)12-3-2-10(8-21-12)13(23)22-7-4-11(9-22)24-14-19-5-1-6-20-14/h1-3,5-6,8,11H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXVHJKFGZWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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